N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
The sulfonamide group is introduced by reacting the intermediate with cyclohexylmethylamine and a sulfonyl chloride under basic conditions. The final step involves the formation of the benzamide linkage, which can be accomplished through an amide coupling reaction using a coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfamoyl)benzamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfamoyl)benzamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propylsulfamoyl)benzamide
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide stands out due to the presence of the cyclohexyl group, which can confer unique steric and electronic properties. This can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWOQNSLDLYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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